Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide
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Overview
Description
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a fused ring system containing both nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with sulfur-containing reagents, followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism by which Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Isothiazole: A related compound with a similar ring structure but different functional groups.
Thiazole: Another sulfur-containing heterocycle with distinct chemical properties.
Isoxazole: A nitrogen-oxygen heterocycle that shares some reactivity patterns with isothiazoles
Uniqueness
Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide is unique due to its fused ring system and the presence of both nitrogen and sulfur atoms, which confer specific electronic and steric properties. These characteristics make it a valuable scaffold for the development of new compounds with tailored functionalities.
Properties
IUPAC Name |
1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3S/c9-6-4-1-2-7-3-5(4)12(10,11)8-6/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUJMWEISRJAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569103 |
Source
|
Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142141-07-9 |
Source
|
Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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